(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Overview
Description
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride is a chemical compound used in scientific research. It possesses diverse applications, ranging from drug discovery to material synthesis, due to its unique structure and properties. It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Scientific Research Applications
Radioligand Synthesis for Nicotinic Receptors
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride has been utilized in the synthesis of novel ligands for nicotinic receptors. For instance, Karimi and Långström (2002) synthesized 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential novel ligand for these receptors, demonstrating the compound's application in developing radioligands for brain imaging and neuroscience research (Karimi & Långström, 2002).
Antimicrobial and Antitubercular Activities
Several studies have shown that derivatives of azetidin-2-one, a structural component of (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride, exhibit significant antimicrobial and antitubercular activities. Ilango and Arunkumar (2011) synthesized novel trihydroxy benzamido azetidin-2-one derivatives and found them effective against various microorganisms, including tuberculosis (Ilango & Arunkumar, 2011).
Antibacterial Studies
Azetidine derivatives have been evaluated for their antibacterial properties. Rao, Prasad, and Rao (2013) synthesized and tested an azetidine derivative for antibacterial and antifungal activities, demonstrating acceptable results (Rao, Prasad, & Rao, 2013). Similarly, Halve et al. (2007) conducted a study on azetidin-2-ones, which are related to the structure of (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride, for their in vitro antibacterial activity (Halve et al., 2007).
Development of PET Radioligands
In neuroimaging, derivatives of (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride have been explored for their potential in positron emission tomography (PET). Horti et al. (2010) reviewed the development of PET radioligands, including those derived from azetidine, for imaging nicotinic acetylcholine receptors (nAChR), crucial for studying various neurological disorders (Horti et al., 2010).
Structural and Chemical Analysis
Studies have also been conducted to understand the structural and chemical properties of azetidine derivatives. Moradi et al. (2012) investigated the aromatic stabilization energy of an azetidine derivative, contributing to the understanding of its chemical properties and potential applications (Moradi et al., 2012).
Synthesis of Diverse Derivatives
The versatility of azetidine-based compounds, like (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride, in the synthesis of various chemical derivatives has been demonstrated. Mollet et al. (2011) explored the reactivity of azetidines for the stereoselective preparation of diverse azaheterocycles, showcasing the compound's potential in medicinal chemistry (Mollet et al., 2011).
properties
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O.2ClH/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8;;/h3-5,8,12H,1-2,6H2;2*1H/t8-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVVFYWEBSHGBV-JZGIKJSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CC(=CN=C2)I.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=CC(=CN=C2)I.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride | |
CAS RN |
1217837-17-6 | |
Record name | Pyridine, 3-[(2S)-2-azetidinylmethoxy]-5-iodo-, hydrochloride (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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